Product packaging for 1-Anthramine, N-(2-oxazolin-2-yl)-(Cat. No.:CAS No. 102583-92-6)

1-Anthramine, N-(2-oxazolin-2-yl)-

Cat. No.: B12793543
CAS No.: 102583-92-6
M. Wt: 262.30 g/mol
InChI Key: DYWYQTOLSPOWGU-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry and Heterocyclic Systems

The fusion of an anthracene (B1667546) backbone with an oxazoline (B21484) ring in N-(2-oxazolin-2-yl)-1-anthramine creates a hybrid structure with considerable potential in materials science and medicinal chemistry. Anthracene derivatives are well-known for their intriguing photophysical properties, including fluorescence, which makes them valuable in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The introduction of substituents onto the anthracene core can significantly tune these properties.

Heterocyclic compounds, such as oxazolines, are pervasive in nature and form the backbone of many pharmaceuticals and biologically active compounds. The oxazoline ring, in particular, is a versatile functional group. It can act as a chiral auxiliary in asymmetric synthesis, a protecting group for carboxylic acids, and a key component in the formation of various polymers. The direct linkage of the oxazoline nitrogen to the aromatic anthracene ring in an N-aryl oxazoline structure is expected to influence the electronic properties of both ring systems, potentially leading to novel reactivity and applications.

Historical Perspective of Anthramine and Oxazoline Chemistry Research

The study of anthracene and its derivatives has a long history, dating back to its isolation from coal tar in the 19th century. Anthracene itself is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings. nih.gov The amino-substituted derivatives, known as anthramines or aminoanthracenes, are important intermediates in the synthesis of dyes and pigments. The position of the amino group on the anthracene core significantly impacts the compound's chemical and physical properties. 1-Anthramine, with its amino group at a sterically accessible position, is a versatile precursor for further functionalization.

The chemistry of oxazolines also has roots in the late 19th and early 20th centuries. These five-membered heterocyclic compounds contain both nitrogen and oxygen atoms. wikipedia.org A significant surge in interest in oxazoline chemistry occurred in the mid-20th century with the discovery of their utility in a wide range of chemical transformations. The development of methods for synthesizing chiral oxazolines from amino acids has been particularly impactful, establishing them as crucial tools in asymmetric catalysis.

Current Research Landscape and Emerging Trends for N-(2-oxazolin-2-yl)-1-Anthramine Derivatives

While specific research on N-(2-oxazolin-2-yl)-1-anthramine is limited, current trends in related fields offer a glimpse into its potential research directions. There is a growing interest in the synthesis of functionalized polycyclic aromatic hydrocarbons for applications in organic electronics and sensor technology. rsc.org The ability to modify the electronic properties of anthracene through the introduction of heterocyclic groups like oxazoline is a promising avenue of exploration.

Furthermore, the development of novel N-aryl heterocyclic compounds is a vibrant area of research in medicinal chemistry. The synthesis of N-aryl-2-amino-oxazolines, for example, has been explored for the development of new therapeutic agents. mdpi.comacs.org Research into the synthesis and properties of N-(polycyclic aromatic)-2-oxazolines could lead to the discovery of compounds with unique biological activities or material properties. The exploration of metal-catalyzed cross-coupling reactions to form the C-N bond between the anthracene core and the oxazoline ring represents a likely and modern synthetic approach.

Given the lack of specific experimental data for N-(2-oxazolin-2-yl)-1-anthramine, the following table provides representative data for its core components, anthramine and a generic 2-substituted oxazoline, to offer a contextual understanding of their physical properties.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-AnthramineC₁₄H₁₁N193.25125-130340
2-Methyl-2-oxazolineC₄H₇NO85.11-110-111

Table 1: Physical Properties of Core Components

The synthesis of N-(2-oxazolin-2-yl)-1-anthramine would likely involve the coupling of 1-anthramine with a suitable 2-substituted oxazoline precursor. Several synthetic methods for the formation of N-aryl oxazolines have been reported in the literature, which could potentially be adapted for this specific target.

Reaction TypeReagentsGeneral Applicability
Nucleophilic Aromatic Substitution1-Anthramine, 2-Chloro-2-oxazolinePotentially feasible, may require harsh conditions.
Buchwald-Hartwig Amination1-Anthramine, 2-Bromo-2-oxazoline, Palladium catalyst, LigandA modern and likely effective method for C-N bond formation.
Condensation Reaction1-Anthracenecarboxylic acid derivative, 2-AminoethanolA multi-step approach involving amide formation followed by cyclization.

Table 2: Potential Synthetic Routes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B12793543 1-Anthramine, N-(2-oxazolin-2-yl)- CAS No. 102583-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102583-92-6

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-anthracen-1-yl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C17H14N2O/c1-2-5-13-11-15-14(10-12(13)4-1)6-3-7-16(15)19-17-18-8-9-20-17/h1-7,10-11H,8-9H2,(H,18,19)

InChI Key

DYWYQTOLSPOWGU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2=CC=CC3=CC4=CC=CC=C4C=C32

Origin of Product

United States

Synthetic Methodologies for N 2 Oxazolin 2 Yl 1 Anthramine and Its Analogues

Retrosynthetic Analysis of the N-(2-oxazolin-2-yl)-1-Anthramine Scaffold

A retrosynthetic analysis of the target molecule, N-(2-oxazolin-2-yl)-1-anthramine, reveals several plausible synthetic disconnections. The most logical disconnection is at the C-N bond linking the anthracene (B1667546) moiety to the oxazoline (B21484) ring. This leads to two primary synthons: 1-aminoanthracene (B165094) (a nucleophile) and an electrophilic 2-substituted-2-oxazoline derivative (e.g., 2-chloro-2-oxazoline).

Alternatively, the entire N-(2-oxazolin-2-yl)amino group can be considered as a single unit. A more common and versatile approach involves disconnecting the bonds within the oxazoline ring itself. The classic disconnection of a 2-amino-oxazoline is via its isourea or isothiourea precursor, which in turn can be formed from the corresponding amine and an isocyanate or isothiocyanate. This suggests a retrosynthetic pathway starting from 1-aminoanthracene, which is converted to 1-isocyanatoanthracene or 1-isothiocyanatoanthracene, followed by reaction with 2-aminoethanol.

A third, widely employed strategy for oxazoline synthesis is the cyclization of an N-(2-hydroxyethyl)amide. mdpi.com In this case, retrosynthesis involves breaking the C-O bond of the oxazoline ring, leading to the precursor N-(anthracen-1-yl)-N'-(2-hydroxyethyl)urea or a related amide. This intermediate can be conceptually disconnected further into 1-aminoanthracene and a suitable acylating agent derived from 2-aminoethanol.

Figure 1: Retrosynthetic Pathways for N-(2-oxazolin-2-yl)-1-Anthramine

Generated mermaid

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies on the efficient preparation and functionalization of its key precursors: the anthramine core and the components for the oxazoline ring.

1-Aminoanthracene is the fundamental building block from the anthracene family for this synthesis. It is typically prepared through the reduction of 1-nitroanthracene. ontosight.ai The nitration of anthracene itself can lead to a mixture of isomers, requiring separation, but provides a standard entry point to the 1-substituted pattern.

Once obtained, 1-aminoanthracene can be derivatized through several methods relevant to the target scaffold:

Reaction with Phosgene (B1210022) Equivalents: Treatment of 1-aminoanthracene with phosgene or a phosgene equivalent like triphosgene (B27547) yields 1-isocyanatoanthracene. This is a highly reactive intermediate for condensation reactions.

Reaction with Thiophosgene (B130339): Similarly, reaction with thiophosgene or its equivalents produces 1-isothiocyanatoanthracene, a precursor for N-aryl-2-oxazoline-2-thione synthesis which can then be converted to the desired product.

Acylation: Direct acylation of 1-aminoanthracene with chloroacetyl chloride would produce 2-chloro-N-(anthracen-1-yl)acetamide, an intermediate that could potentially be cyclized with a source of oxygen and nitrogen.

Reaction with Cyanuric Chloride: 1-Aminoanthracene can react with cyanuric chloride to form N-triazinyl derivatives, demonstrating the nucleophilicity of the amino group and its ability to participate in substitution reactions. nih.govresearchgate.net

The synthesis of the 2-oxazoline ring is a well-established area of heterocyclic chemistry with numerous reliable methods. wikipedia.org The choice of method often depends on the available starting materials and desired substitution pattern.

From Carboxylic Acids and Amino Alcohols: The condensation of a carboxylic acid with a 2-amino alcohol is a direct and common route. mdpi.comorgsyn.org The reaction often requires a catalyst and removal of water, for instance, by heating with a zeolite. researchgate.net

From Nitriles and Amino Alcohols: The reaction of nitriles with amino alcohols, often catalyzed by Lewis acids like ZnCl₂ or copper complexes, provides a metal-mediated pathway to 2-substituted-2-oxazolines. wikipedia.orgorganic-chemistry.orgderpharmachemica.com

From Aldehydes and Amino Alcohols: Aldehydes can be condensed with 2-amino alcohols to form an intermediate oxazolidine, which is then oxidized to the oxazoline using agents like N-bromosuccinimide (NBS), iodine, or pyridinium (B92312) hydrobromide perbromide. orgsyn.orgorganic-chemistry.orgresearchgate.net

From N-(2-hydroxyethyl)amides: The dehydrative cyclization of N-(2-hydroxyethyl)amides is one of the most versatile methods. mdpi.com This can be promoted by a wide range of reagents, including strong acids (TfOH), phosphorus-based reagents (polyphosphoric acid), or fluorinating agents (DAST). mdpi.comorganic-chemistry.org

Direct Synthesis Routes to N-(2-oxazolin-2-yl)-1-Anthramine

Direct routes to the title compound involve combining the anthramine core with a suitable partner to form and cyclize the oxazoline ring in a single or tandem procedure.

The most convergent approach involves the cyclization of a pre-formed acyclic precursor containing both the anthramine and the 2-hydroxyethylamino fragments. A plausible key intermediate is N-(anthracen-1-yl)-N'-(2-hydroxyethyl)urea . This intermediate can be synthesized by reacting 1-isocyanatoanthracene with 2-aminoethanol. The subsequent cyclization to form the 2-amino-oxazoline ring can be achieved using various dehydrating or activating agents.

Common cyclization reagents for such transformations include:

Tosyl Chloride (TsCl) in Pyridine: This classic method for cyclizing hydroxyureas proceeds via activation of the hydroxyl group.

Triphenylphosphine/Iodine: This combination forms a phosphonium (B103445) iodide intermediate that facilitates nucleophilic attack by the nitrogen atom.

Burgess Reagent: A mild and effective reagent for the dehydration of alcohols and related functional groups. mdpi.com

Triflic Acid (TfOH): Strong acids can promote dehydrative cyclization, though care must be taken with sensitive functional groups. mdpi.com

Table 1: Selected General Methods for Oxazoline Ring Cyclization
PrecursorReagent/CatalystConditionsProduct TypeReference
N-(2-hydroxyethyl)amideTriflic Acid (TfOH)DCE, 80 °C2-Substituted-2-oxazoline mdpi.com
N-propargylamide2-Iodoanisole (cat.), m-CPBADCM, rt2-Substituted-2-oxazoline beilstein-journals.org
β-acylamino ketoneIodine (I₂), TBHP, K₃PO₄DMSO, 80 °C2,5-Disubstituted-2-oxazoline organic-chemistry.org
Aldehyde + Amino AlcoholN-Bromosuccinimide (NBS)DCM, rt2-Substituted-2-oxazoline orgsyn.org

Condensation reactions provide a direct path to amide or urea (B33335) intermediates, which can then cyclize, sometimes in a one-pot fashion. The direct condensation of a carboxylic acid with an amine to form an amide can be challenging because the basic amine can deprotonate the acid, forming an unreactive carboxylate salt. libretexts.org This is often overcome by heating the ammonium (B1175870) carboxylate salt above 100 °C to drive off water or by using a coupling agent. libretexts.orgacsgcipr.org

For the synthesis of N-(2-oxazolin-2-yl)-1-anthramine, relevant condensation approaches include:

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can activate a carboxylic acid to facilitate amide bond formation with an amine under mild conditions. libretexts.orghighfine.com A hypothetical route could involve coupling 1-aminoanthracene with a protected N-(2-hydroxyethyl)glycine, followed by deprotection and cyclization.

One-Pot Amidation/Cyclization: Recent studies have described one-pot syntheses of oxazoline bioconjugates. rsc.orgrsc.org A similar strategy could be applied here, for instance, by reacting 1-aminoanthracene, a carboxylic acid, and 2-aminoethanol in the presence of a suitable coupling agent and cyclizing agent in a single reaction vessel.

Reaction with 2-Chloro-2-oxazoline: A direct route involves the nucleophilic substitution of a leaving group on the oxazoline ring. If 2-chloro-2-oxazoline is available, its condensation with 1-aminoanthracene in the presence of a non-nucleophilic base would directly yield the target compound.

Table 2: Common Condensation Reagents for Amide/Urea Formation
Reagent ClassSpecific ExampleKey FeatureReference
CarbodiimidesDCC, EDCIActivates carboxylic acids for amidation. libretexts.orghighfine.com
Phosphonium SaltsBOP, PyBOPHighly efficient for peptide coupling and difficult amidations.
Uronium/Guanidinium SaltsHATU, HBTUVery fast reaction rates, often used for sterically hindered substrates. highfine.com
Mixed AnhydridesBoc₂O/DMAPForms a mixed anhydride (B1165640) in situ for amidation. rsc.org

Electrophilic Ring Expansion Reactions

One potential, albeit less commonly documented for this specific compound, pathway to oxazoline rings is through the electrophilic ring expansion of aziridines. This method is a convenient and clean approach that typically proceeds without the need for catalysts. In a general sense, the reaction involves an aziridine (B145994) and an electrophile, such as a ketene (B1206846) generated from a diazo compound. nih.gov

For instance, alkyl 2-diazo-3-oxoalkanoates can be used to generate alkoxycarbonylketenes, which then react with aziridines. nih.gov This process, often accelerated by microwave heating, results in the formation of alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. nih.gov The proposed mechanism involves the nucleophilic attack of the aziridine nitrogen onto the ketene, followed by an intramolecular ring-opening of the strained aziridine ring by the oxygen, leading to the formation of the five-membered oxazoline ring. While not specifically reported for an N-anthryl aziridine, this methodology presents a viable synthetic strategy for creating oxazoline-anthracene conjugates.

Reactant 1Reactant 2ProductConditionsReference
AziridineAlkyl 2-diazo-3-oxoalkanoateAlkyl 2-(oxazolin-2-yl)alkanoateMicrowave heating nih.gov

Modified Ritter Reactions

The Ritter reaction is a well-established method for forming C-N bonds, traditionally by reacting a carbocation with a nitrile to produce an amide. researchgate.net Modified versions of this reaction provide versatile pathways to N-substituted amides and related heterocycles, which can be precursors to or directly form oxazoline structures. researchgate.netorganic-chemistry.org These reactions have been advanced to proceed under milder and more sustainable conditions. researchgate.net

One significant modification involves the use of tert-butyl acetate (B1210297) as a source for the tert-butyl cation in the presence of a catalytic amount of sulfuric acid. This allows for the efficient conversion of various aromatic and aliphatic nitriles into their corresponding N-tert-butyl amides in excellent yields (88-95%). organic-chemistry.org The reaction is typically maintained at a moderate temperature of around 42°C for a few hours. organic-chemistry.org

Another innovative approach is the one-pot tandem Schmidt–Ritter reaction. In this process, an aldehyde reacts with sodium azide (B81097) in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) to generate a nitrile in situ (Schmidt reaction). This nitrile then immediately reacts with an alcohol present in the mixture to form an amide (Ritter reaction). umn.edu This tandem process provides a direct route from aldehydes to amides, which are key intermediates for oxazoline synthesis.

Reaction NameCarbocation SourceNitrile SourceKey Catalyst/ReagentProductReference
Classic Ritter ReactionAlcohol, AlkeneExternal NitrileStrong Acid (e.g., H₂SO₄)N-substituted amide researchgate.net
Modified Ritter Reactiontert-Butyl AcetateExternal NitrileCatalytic H₂SO₄N-tert-butyl amide organic-chemistry.org
Schmidt-Ritter Tandem ReactionAlcoholIn situ from Aldehyde + NaN₃TfOHN-substituted amide umn.edu

Electrochemical Synthesis Pathways for Related Anthracene/Oxazole (B20620) Conjugates

Electrochemical methods offer a green and efficient alternative for constructing complex heterocyclic systems like anthracene/oxazole conjugates. mdpi.com A notable example is the synthesis of N-arylanthra[2,3-d]oxazol-2-amines through the electrochemical reaction of 3-amino-2-anthracenol with isothiocyanates. mdpi.com This represents the first synthesis of 2-aminoxazole-based polycyclic compounds using an electrochemical approach. mdpi.com

The reaction is typically performed in a solvent like DMSO, using a graphite (B72142) anode and a platinum cathode in the presence of potassium iodide (KI) as both an electrolyte and a reaction mediator. mdpi.com The process proceeds via a proposed cyclodesulfurization mechanism. Iodine (I₂) is first generated at the anode from the iodide electrolyte. The iodine then reacts with a thiourea (B124793) intermediate, which is formed from the initial reaction between the aminophenol and the isothiocyanate. This is followed by an intramolecular cyclization to yield the final polycyclic oxazole product. mdpi.com Yields are generally high, though they can be affected by the solubility of the thiourea intermediates. mdpi.com

ReactantsSolventElectrodesElectrolyteYieldReference
3-Amino-2-anthracenol, ArylisothiocyanateDMSOAnode: Graphite, Cathode: PlatinumKIModerate to High mdpi.com
3-Amino-2-naphthol, ArylisothiocyanateDMSOAnode: Graphite, Cathode: PlatinumKIUp to 87% mdpi.com

Optimization of Synthetic Conditions and Yields in N-(2-oxazolin-2-yl)-1-Anthramine Production

The efficient production of N-(2-oxazolin-2-yl)-1-anthramine and its derivatives relies heavily on the optimization of synthetic parameters. Key factors influencing yield and purity include the choice of synthetic pathway, solvent, catalyst, temperature, and reaction time.

For multi-step syntheses, such as those proceeding via an amide intermediate, comparing one-pot methods to linear, stepwise approaches is crucial. rsc.org While one-pot syntheses can be more efficient, a linear synthesis involving protecting groups may be necessary to avoid side reactions, especially with complex substrates. rsc.org

In electrochemical syntheses, the choice of solvent is critical. For the formation of related N-arylanthra[2,3-d]oxazol-2-amines, DMSO and MeCN were found to be highly effective solvents, while the reaction did not proceed in EtOH or THF. mdpi.com The selection of the electrolyte and electrode materials also significantly impacts the yield. mdpi.com

For reactions like the modified Ritter synthesis, the concentration and type of acid catalyst are paramount. Using a catalytic amount of sulfuric acid with tert-butyl acetate was found to be much more efficient than using trifluoroacetic acid. organic-chemistry.org Temperature control is also vital; for instance, a temperature of 42°C was found to be optimal for this specific modified Ritter reaction. organic-chemistry.org These findings underscore the importance of systematic screening of reaction conditions to achieve high-yielding and clean transformations.

ParameterPotential Impact on SynthesisExampleReference
Solvent Affects reactant solubility and reaction rate.Electrochemical synthesis works well in DMSO but not in THF. mdpi.com
Catalyst/Mediator Determines reaction pathway and efficiency.Catalytic H₂SO₄ is effective in the modified Ritter reaction. KI is an effective mediator in electrochemical cyclization. organic-chemistry.orgmdpi.com
Temperature Influences reaction kinetics and side product formation.42°C is optimal for a specific modified Ritter synthesis. organic-chemistry.org
Synthetic Strategy Impacts overall efficiency and purity.One-pot synthesis can be more advantageous than linear approaches for certain derivatives. rsc.org
Substrate Solubility Can be a limiting factor for yield.Lower yields in some electrochemical syntheses were attributed to the low solubility of thiourea intermediates. mdpi.com

Synthesis of Structurally Related N-(2-oxazolin-2-yl)-Anthracene and Anthramine Derivatives

The synthesis of derivatives allows for the fine-tuning of the molecule's properties. Modifications can be introduced on the anthracene core or can influence the formation and characteristics of the oxazoline ring itself.

Modifications on the Anthracene Backbone

A primary strategy for modifying the anthracene backbone is to start with a substituted precursor. For example, anthryl-substituted oxazolines can be synthesized from a corresponding anthracene-carboxylic acid. acs.org By using a substituted starting material, such as 6-methoxyanthracene-2-carboxylic acid, a methoxy (B1213986) group can be incorporated onto the final molecular structure. acs.org The general procedure involves converting the carboxylic acid to the more reactive acid chloride, followed by reaction with an amino alcohol and subsequent cyclization to form the oxazoline ring. acs.org

Another approach involves using a functionalized anthracene as an initiator for polymerization, which is then terminated to create an oxazoline-related structure. For instance, 9-(chloromethyl)anthracene (B151802) has been used as an initiator for the cationic ring-opening polymerization (CROP) of 2-oxazolines, leading to polymers with an anthracene core. acs.org Similarly, 9-anthracenecarboxylic acid can be used as a terminating agent in these polymerizations. acs.org Furthermore, a wide variety of substituted anthracenes can be prepared through modern catalytic methods, such as palladium-catalyzed C-H activation and cyclization reactions, providing a diverse pool of precursors for further functionalization. beilstein-journals.org

PrecursorSynthetic MethodResulting DerivativeReference
6-Methoxyanthracene-2-carboxylic acidAcid chloride formation, reaction with amino alcohol, cyclization2-[2'-(6'-methoxyanthryl)]-4,4-dimethyl-2-oxazoline acs.org
9-(Chloromethyl)anthraceneCationic Ring-Opening Polymerization (Initiator)Poly(2-oxazoline) with anthracene end-group acs.org
Diaryl carboxylic acidsPd(II)-catalyzed C-H alkenylation/cyclizationSubstituted anthracenes beilstein-journals.org
o-AlkynyldiarylmethanesGold-catalyzed cyclizationSubstituted anthracenes beilstein-journals.org

Substituent Effects on Oxazoline Ring Formation and Stability

Substituents on the anthracene backbone can significantly influence the formation and stability of the attached oxazoline ring by altering the electronic properties of the aromatic system. researchgate.net The addition of electron-donating or electron-withdrawing groups to the anthracene molecule red-shifts its excitation energies and can modify the reactivity of functional groups involved in the oxazoline synthesis. researchgate.net

For example, in a synthesis starting from 1-anthramine, an electron-withdrawing group on the anthracene ring would decrease the nucleophilicity of the amino group, potentially slowing down its reaction with the oxazoline precursor. Conversely, an electron-donating group would enhance its nucleophilicity.

The stability of the oxazoline ring itself is also affected. The oxazoline ring is known to be susceptible to acid-catalyzed hydrolysis. acs.org The rate of this hydrolysis would be influenced by the electronic nature of the attached anthracene group. An electron-donating substituent on the anthracene ring would increase the electron density on the oxazoline's nitrogen atom, potentially making it more susceptible to protonation and subsequent hydrolytic cleavage. Conversely, an electron-withdrawing group would decrease the nitrogen's basicity, possibly enhancing the ring's stability under acidic conditions.

Substituent Type on AnthraceneEffect on Precursor Reactivity (e.g., -NH₂)Predicted Effect on Oxazoline Ring StabilityReference
Electron-Donating Group (e.g., -OCH₃, -CH₃) Increases nucleophilicityMay decrease stability in acid (easier protonation) acs.orgresearchgate.net
Electron-Withdrawing Group (e.g., -NO₂, -CN) Decreases nucleophilicityMay increase stability in acid (harder protonation) acs.orgresearchgate.net

Advanced Characterization Techniques and Structural Analysis of N 2 Oxazolin 2 Yl 1 Anthramine

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is the cornerstone for deciphering the molecular framework of N-(2-oxazolin-2-yl)-1-anthramine. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its constituent functional groups, bonding patterns, and electronic system can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

While specific experimental NMR data for N-(2-oxazolin-2-yl)-1-anthramine is not widely published in peer-reviewed literature, analysis of closely related N-aryl oxazoline (B21484) and anthracene (B1667546) derivatives allows for a detailed theoretical assignment. mdpi.comrsc.orgmdpi.comresearchgate.netnih.gov

¹H NMR Spectroscopic Studies

The proton NMR (¹H NMR) spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For N-(2-oxazolin-2-yl)-1-anthramine, the spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the anthracene ring, and the aliphatic region, corresponding to the methylene (B1212753) protons of the oxazoline ring.

The anthracene moiety's protons are expected to appear as a complex series of multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to their varied electronic environments and spin-spin coupling interactions. The protons on the oxazoline ring, specifically the two methylene groups (-CH₂-N- and -CH₂-O-), would present as distinct signals in the upfield region (typically δ 3.0-5.0 ppm). The chemical shifts of these protons are influenced by the neighboring nitrogen and oxygen atoms. researchgate.netchemicalbook.com The NH proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-oxazolin-2-yl)-1-Anthramine

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Anthracene Aromatic Protons 7.0 - 9.0 m
Oxazoline -CH₂-O- ~4.4 t
Oxazoline -CH₂-N- ~3.8 t
NH Proton Variable br s

Note: These are predicted values based on analogous structures. Actual experimental values may vary. m = multiplet, t = triplet, br s = broad singlet.

¹³C NMR Spectroscopic Studies

The carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. In N-(2-oxazolin-2-yl)-1-anthramine, the spectrum would show signals for the fourteen carbons of the anthracene ring and the three carbons of the N-(2-oxazolin-2-yl) group.

The aromatic carbons of the anthracene core would resonate in the δ 110-140 ppm range. The carbon atom of the oxazoline ring double-bonded to two nitrogen atoms (C=N) is expected to be the most downfield of the heterocyclic carbons, appearing around δ 155-165 ppm. researchgate.net The two methylene carbons of the oxazoline ring would appear at higher field, typically in the δ 40-70 ppm range. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-oxazolin-2-yl)-1-Anthramine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Anthracene Aromatic Carbons 110 - 140
Oxazoline C=N 155 - 165
Oxazoline -CH₂-O- 60 - 70
Oxazoline -CH₂-N- 40 - 50

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for probing spatial relationships between atoms. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the anthracene and oxazoline rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range (2-3 bond) correlations, which are instrumental in connecting the N-(2-oxazolin-2-yl) substituent to the correct position on the anthracene ring (C1). Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the molecule, particularly the orientation of the oxazoline ring relative to the plane of the anthracene system.

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Interactions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of N-(2-oxazolin-2-yl)-1-anthramine would exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a sharp to moderately broad band in the 3300-3500 cm⁻¹ region. mdpi.com The C=N stretching vibration of the oxazoline ring is expected to absorb in the 1630-1690 cm⁻¹ range. researchgate.net The aromatic C-H stretching vibrations of the anthracene ring would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the oxazoline ring would likely show a strong absorption between 1050 and 1250 cm⁻¹. researchgate.netrsc.org

Table 3: Characteristic IR Absorption Bands for N-(2-oxazolin-2-yl)-1-Anthramine

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=N Stretch (Oxazoline) 1630 - 1690 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-O-C Stretch (Oxazoline) 1050 - 1250 Strong

Note: These are characteristic ranges and actual peak positions may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The spectrum is particularly informative for compounds with extensive conjugation, such as N-(2-oxazolin-2-yl)-1-anthramine.

The anthracene core is a well-known chromophore. Unsubstituted anthracene typically displays three distinct groups of absorption bands corresponding to π→π* transitions. The introduction of the amino-oxazoline substituent at the 1-position is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system and the electron-donating nature of the amino group. mdpi.com Tetracyclic oxazoles containing an anthracene ring system are known to exhibit multiple absorption bands. mdpi.com The fluorescence spectra would also be of interest, as anthracene derivatives are often highly fluorescent, and the position of the emission maximum would be sensitive to the substitution pattern. mdpi.commdpi.com

Table 4: Expected UV-Vis Absorption Maxima for N-(2-oxazolin-2-yl)-1-Anthramine in Chloroform

Transition Expected λmax (nm)
π→π* ~380 - 450
π→π* ~330 - 370
π→π* ~250 - 280

Note: These are estimated values based on related structures. mdpi.com The exact wavelengths and molar absorptivities would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and probing the fragmentation pathways of N-(2-oxazolin-2-yl)-1-anthramine. The high-resolution mass spectrum provides the exact molecular weight, confirming the elemental composition of the molecule (C17H14N2O). The monoisotopic mass of this compound is 262.11063 Da. uni.lu

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The resulting mass spectrum displays a prominent molecular ion peak [M]+• or protonated molecule [M+H]+. The fragmentation pattern is influenced by the structure, particularly the bond between the anthramine moiety and the oxazoline ring, as well as the stability of the resulting fragments.

General fragmentation patterns for 2-acyloxazolines often involve characteristic cleavages related to the oxazoline ring. researchgate.net The molecular ion is typically observed, and fragmentation can occur at the bonds adjacent to the nitrogen-containing ring. researchgate.net For N-(2-oxazolin-2-yl)-1-anthramine, key fragment ions would likely arise from the cleavage of the N-C bond connecting the anthracene group to the oxazoline ring, leading to ions corresponding to the stable anthracenyl fragment and the oxazoline fragment.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, provide another layer of structural information. These values can be calculated for different adducts of the molecule. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for N-(2-oxazolin-2-yl)-1-anthramine Adducts. uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+263.11791156.0
[M+Na]+285.09985165.3
[M-H]-261.10335164.3
[M+K]+301.07379160.7
[M]+262.11008157.0

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction Studies on N-(2-oxazolin-2-yl)-1-Anthramine and its Complexes

Single crystal X-ray diffraction (SCXRD) offers the most definitive structural elucidation. mdpi.com While specific single-crystal X-ray diffraction data for the parent molecule N-(2-oxazolin-2-yl)-1-anthramine is not widely reported in the reviewed literature, studies on metal complexes incorporating similar oxazoline-containing ligands provide significant insights. For instance, the coordination chemistry of ligands such as (Z)-1-R-2-(4′,4′-dimethyl-2′-oxazolin-2′-yl)-eth-1-en-1-ates with Molybdenum (VI) has been investigated. mdpi.com In these air-stable MoO2L2 complexes, single-crystal X-ray diffraction experiments revealed a cis-dioxido-trans(N)-κ2-N,O-L conformation in the solid state. mdpi.com Such studies demonstrate that the oxazoline nitrogen is a common coordination site, a behavior that could be anticipated for N-(2-oxazolin-2-yl)-1-anthramine in the formation of its own metal complexes.

Furthermore, structural studies on related anthraquinone (B42736) derivatives have been successfully performed using SCXRD, revealing detailed molecular and crystal packing information, including the role of hydrogen bonding. researchgate.net

Crystallographic Insights into Bonding and Molecular Conformation

Crystallographic studies of analogous structures provide valuable predictions for the conformation of N-(2-oxazolin-2-yl)-1-anthramine. X-ray structure determinations of simple N-acyl oxazoline derivatives, such as 3-acetyloxazolin-2-one, show a planar imide nitrogen, with the exocyclic carbonyl group oriented anti to the ring N–C(=O) bond. st-andrews.ac.ukmdpi.com This suggests that the nitrogen atom within the oxazoline ring of N-(2-oxazolin-2-yl)-1-anthramine is likely sp2 hybridized and part of a planar system.

Thermal Analysis Techniques in N-(2-oxazolin-2-yl)-1-Anthramine Research

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of N-(2-oxazolin-2-yl)-1-anthramine. aristonpubs.com These methods provide data on melting points, decomposition temperatures, and the thermodynamics of these processes.

In a typical analysis, a sample is heated at a controlled rate in an inert atmosphere like nitrogen. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For N-(2-oxazolin-2-yl)-1-anthramine, the TGA curve would indicate the temperature at which the compound begins to decompose. The percentage of mass loss at different stages can help identify the loss of specific fragments, providing insights into the decomposition mechanism. The thermal stability of a compound is often defined by the onset temperature of decomposition. masjaps.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for N-(2-oxazolin-2-yl)-1-anthramine would show an endothermic peak corresponding to its melting point. Further heating would reveal exothermic peaks associated with decomposition. nih.gov The combination of TGA and DSC allows for a comprehensive thermal profile, distinguishing between melting (a phase change with no mass loss) and decomposition (a chemical change with mass loss). nih.gov This combined analysis provides a robust understanding of the compound's behavior at elevated temperatures. aristonpubs.com

Based on a comprehensive review of available scientific literature, there is no information regarding the coordination chemistry of the specific compound 1-Anthramine, N-(2-oxazolin-2-yl)- .

While the compound itself, also identified as CHEMBL1989255, is known and listed in chemical databases, there are no published studies detailing the synthesis, characterization, or coordination behavior of its metal complexes. ontosight.ai The National Cancer Institute (NCI) has listed the compound, indicating potential interest in its biological activity, but this does not extend to its use as a ligand in coordination chemistry. ontosight.ai

Extensive searches for metal complexes of "1-Anthramine, N-(2-oxazolin-2-yl)-" with transition metals such as Mo(VI), Ni(II), Co(II), Cu(II), Zn(II), Ir(I/III), Fe(III), and Mn(III), or with main group metals, have yielded no results. Consequently, there is no data available on its ligand binding modes, coordination geometries, or the structural characterization of any corresponding metal complexes.

Although research exists on the coordination chemistry of other structurally related oxazoline-based ligands, the strict focus of this request on "1-Anthramine, N-(2-oxazolin-2-yl)-" prevents the inclusion of that information. The detailed outline provided in the user request, including specific metal complexes and bonding motifs, appears to be based on an assumption that such chemical information is available for this particular compound, which is not supported by the current scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and informative content for each specified section and subsection.

Coordination Chemistry of N 2 Oxazolin 2 Yl 1 Anthramine As a Ligand

Redox Properties of N-(2-oxazolin-2-yl)-1-Anthramine Metal Complexes

The study of the redox properties of metal complexes containing the N-(2-oxazolin-2-yl)-1-anthramine ligand is crucial for understanding their electronic structure and potential applications in areas such as catalysis and redox-based sensing. While specific experimental data for this exact ligand is not extensively documented, the expected redox behavior can be extrapolated from the well-established electrochemical properties of related anthramine, oxazoline (B21484), and Schiff base complexes. The redox activity of these complexes is generally governed by both the central metal ion and the electronic nature of the ligand framework.

The electrochemical behavior of such complexes is typically investigated using cyclic voltammetry (CV). This technique allows for the determination of redox potentials and provides insights into the stability and reversibility of the various oxidation states of the complex. For a hypothetical metal complex of N-(2-oxazolin-2-yl)-1-anthramine, several redox processes can be anticipated:

Metal-Centered Redox Processes: The transition metal ion can undergo oxidation or reduction. For example, a nickel(II) complex may exhibit a Ni(II)/Ni(III) oxidation or a Ni(II)/Ni(I) reduction. The potential at which these events occur is highly sensitive to the donor atoms and the geometry of the coordination sphere.

Ligand-Centered Redox Processes: The anthracene (B1667546) core of the ligand is expected to be redox-active. This would manifest as one or more oxidation waves in the cyclic voltammogram, corresponding to the formation of a radical cation and potentially a dication of the ligand.

Influence of the Oxazoline Group: The oxazoline ring, while not typically considered redox-active itself, influences the electronic properties of the anthramine system through its nitrogen atom's coordination to the metal. The σ-donating ability of the oxazoline nitrogen can increase the electron density on the metal center, making metal-centered oxidations more difficult (shifting them to more positive potentials) and reductions easier (shifting them to less negative potentials).

The interplay between metal- and ligand-centered redox events can be complex. In some instances, the redox potentials of the metal and the ligand may be very close, leading to overlapping voltammetric waves or even concerted multi-electron transfer processes. Spectroelectrochemical studies, where UV-Vis or EPR spectroscopy is performed in situ during an electrochemical experiment, are often necessary to definitively assign the locus of electron transfer (i.e., whether the electron is removed from or added to a metal-based or ligand-based orbital).

To illustrate the type of data obtained from such studies, the following table presents hypothetical redox potential data for a series of first-row transition metal complexes with N-(2-oxazolin-2-yl)-1-anthramine. This data is based on trends observed for structurally similar complexes.

Metal ComplexRedox CoupleE1/2 (V vs. Fc/Fc+)ΔEp (mV)Assignment
[Mn(L)2]2+Mn(III)/Mn(II)+0.6580Quasi-reversible, metal-centered
[Fe(L)2]2+Fe(III)/Fe(II)+0.4065Reversible, metal-centered
[Co(L)2]2+Co(III)/Co(II)+0.2575Quasi-reversible, metal-centered
[Ni(L)2]2+Ni(III)/Ni(II)+0.80100Irreversible, metal-centered
[Cu(L)2]2+Cu(II)/Cu(I)-0.1070Reversible, metal-centered
[Zn(L)2]2+Ligand ox.+1.1060Reversible, ligand-centered

Note: This table is for illustrative purposes only and does not represent experimentally verified data for the specified complexes.

In this hypothetical dataset, the redox potentials for the M(III)/M(II) couples generally follow the expected trends for high-spin first-row transition metals. The ligand oxidation is shown for the zinc complex, as zinc is redox-inactive in this potential window, making the ligand-centered process unambiguous. The reversibility of the redox events, as indicated by the peak separation (ΔEp), provides information about the stability of the generated species. A reversible process (ΔEp ≈ 59/n mV, where n is the number of electrons) indicates that the oxidized or reduced form of the complex is stable on the timescale of the CV experiment.

Further detailed research, including the synthesis and thorough electrochemical characterization of metal complexes with N-(2-oxazolin-2-yl)-1-anthramine, is required to fully understand their redox properties and unlock their potential for various applications.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the catalytic applications of the chemical compound 1-Anthramine, N-(2-oxazolin-2-yl)- or its metal complexes in the context of the requested organic transformations.

General research on related compounds indicates that:

Metal complexes with various oxazoline-containing ligands are widely explored in catalysis. For instance, nickel(II) complexes with 2-acylmethyl-2-oxazoline ligands have been investigated for olefin polymerization. nih.govresearchgate.net

The oxidation of benzoin (B196080) to benzil (B1666583) is a common benchmark reaction to test the efficacy of new oxidation catalysts, including various metal-ligand complexes. nih.gov

Oxazoline-containing ligands are particularly prominent in the field of asymmetric catalysis, where their chiral nature is used to induce stereoselectivity in chemical reactions. nih.govnih.govresearchgate.net

The polymerization of norbornene is another significant area of catalysis research where various transition metal complexes, including those with nitrogen-based ligands, have been successfully employed. rsc.org

However, the specific anthramine-derived oxazoline compound central to this request does not appear in the context of these studies. To maintain scientific accuracy and adhere strictly to the available data, it is not possible to generate the requested article with detailed research findings, data tables, or mechanistic discussions for a compound whose catalytic activity in these areas has not been reported in the accessible literature.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the catalytic applications, reactivity, catalyst design, performance optimization, or catalytic selectivity and efficiency of the chemical compound "1-Anthramine, N-(2-oxazolin-2-yl)-" or its metal complexes.

The search yielded general information on oxazoline-containing ligands and their broad applications in asymmetric catalysis. However, there is a notable absence of literature detailing the synthesis, characterization, or catalytic use of the specific compound requested. This suggests that "1-Anthramine, N-(2-oxazolin-2-yl)-" may be a novel compound or a derivative that has not yet been extensively studied or reported in the context of catalysis.

Therefore, the requested article focusing solely on the catalytic aspects of "1-Anthramine, N-(2-oxazolin-2-yl)-" and its metal complexes cannot be generated at this time due to the lack of available scientific data. Further research and synthesis of this specific compound would be required to explore and document its potential catalytic properties.

Computational and Theoretical Investigations of N 2 Oxazolin 2 Yl 1 Anthramine

Structure-Reactivity Relationships Derived from Computational Data:In the absence of computational data, no structure-reactivity relationships have been established or reported for this molecule.

Future computational research efforts are necessary to elucidate the theoretical and computational profile of 1-Anthramine, N-(2-oxazolin-2-yl)-. Such studies would provide valuable insights into its electronic properties, conformational preferences, and potential reactivity, contributing to a more complete understanding of this chemical entity.

Prediction of Spectroscopic Properties through Theoretical Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For N-(2-oxazolin-2-yl)-1-anthramine, theoretical methods, particularly Density Functional Theory (DFT), are instrumental in forecasting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are crucial for confirming the molecule's structure and understanding its electronic properties.

Infrared (IR) Spectroscopy Predictions

Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good correlation between theoretical and experimental values for various organic molecules. The predicted vibrational frequencies help in assigning the bands observed in an experimental spectrum.

For N-(2-oxazolin-2-yl)-1-anthramine, key predicted vibrational modes would include:

N-H Stretching: The presence of the amine linker would likely result in a predicted N-H stretching vibration.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the anthracene (B1667546) core are expected in the 3100-3000 cm⁻¹ region.

C=N Stretching: The oxazoline (B21484) ring features a C=N bond, which would have a characteristic stretching frequency.

C-N and C-O Stretching: Vibrations for the C-N and C-O single bonds within the oxazoline ring and linking to the anthracene would also be predicted.

Aromatic C=C Stretching: Multiple bands corresponding to the stretching of the carbon-carbon bonds within the anthracene ring system would be predicted.

An illustrative table of predicted IR frequencies, based on typical values for these functional groups, is presented below.

Table 1: Illustrative Predicted IR Vibrational Frequencies for N-(2-oxazolin-2-yl)-1-anthramine

Predicted Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400N-H Stretch
3100-3000Aromatic C-H Stretch
~1650C=N Stretch (oxazoline)
1620-1450Aromatic C=C Stretch
~1250C-N Stretch
~1050C-O-C Stretch (oxazoline)

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning signals in experimental NMR spectra.

¹H NMR: The aromatic protons on the anthracene ring would be expected to appear in the downfield region of the spectrum. The chemical shifts of the protons on the oxazoline ring would be distinct and could be predicted with high accuracy.

¹³C NMR: The carbon atoms of the anthracene core would give rise to a series of signals in the aromatic region of the ¹³C NMR spectrum. The carbons of the oxazoline ring, including the C=N carbon, would also have characteristic predicted chemical shifts.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for N-(2-oxazolin-2-yl)-1-anthramine.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-oxazolin-2-yl)-1-anthramine

¹H NMR
Predicted Chemical Shift (ppm) Assignment
9.0 - 7.5Aromatic Protons (Anthracene)
4.5 - 4.0-O-CH₂- (Oxazoline)
4.0 - 3.5-N-CH₂- (Oxazoline)
¹³C NMR
Predicted Chemical Shift (ppm) Assignment
~160C=N (Oxazoline)
135 - 120Aromatic Carbons (Anthracene)
~70-O-CH₂- (Oxazoline)
~55-N-CH₂- (Oxazoline)

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of N-(2-oxazolin-2-yl)-1-anthramine is expected to be dominated by π-π* transitions within the extended aromatic system of the anthracene core. The substitution on the amino group would likely cause a shift in the absorption maxima compared to the parent 1-aminoanthracene (B165094). The NIST Chemistry WebBook provides experimental UV-Vis data for 1-aminoanthracene, which shows absorption maxima at several wavelengths. nist.gov The introduction of the N-(2-oxazolin-2-yl) group would be predicted to modulate these electronic transitions.

A theoretical study would likely predict the main absorption bands and their corresponding electronic transitions, as illustrated in the hypothetical table below.

Table 3: Illustrative Predicted UV-Vis Absorption Data for N-(2-oxazolin-2-yl)-1-anthramine

Predicted λmax (nm)Predicted Oscillator Strength (f)Predominant Electronic Transition
~400> 0.1HOMO → LUMO (π-π)
~380> 0.1HOMO-1 → LUMO (π-π)
~250> 0.2Deeper π-π* transitions

Advanced Applications and Materials Science Research Involving N 2 Oxazolin 2 Yl 1 Anthramine

Integration into Functional Materials

The oxazoline (B21484) ring is a versatile functional group in polymer chemistry, and its presence in N-(2-oxazolin-2-yl)-1-anthramine opens pathways for integration into larger material systems. Poly(2-oxazoline)s are a class of polymers known for their biocompatibility and tunable properties, and monomers or functionalizing agents containing an oxazoline moiety are crucial for their synthesis and modification mdpi.comnih.gov. Consequently, N-(2-oxazolin-2-yl)-1-anthramine could potentially serve as a fluorescent monomer to create polymers with intrinsic photoactive properties or as a functionalizing agent to graft the fluorescent anthramine unit onto existing polymer backbones. This approach allows for the development of functional materials, such as fluorescent nanoparticles or labeled polymers for tracking and sensing applications mdpi.com.

Furthermore, anthracene (B1667546) derivatives are known to participate in photochemical reactions, including photopolymerization. The integration of an amino-substituted anthraquinone (B42736) moiety, for example, has been shown to create efficient photoinitiators researchgate.net. This suggests that the anthramine portion of the molecule could be harnessed to initiate polymerization processes upon light exposure, embedding the fluorophore directly into the resulting material.

Photophysical Investigations of N-(2-oxazolin-2-yl)-1-Anthramine and Derivatives

The photophysical behavior of this class of compounds is central to their application. The anthracene core is an established fluorophore, and its properties can be significantly modulated by the attached N-(2-oxazolin-2-yl) group and other substitutions.

Research into N-arylanthra[2,3-d]oxazol-2-amines, which are structurally related derivatives, reveals significant insights into the optical properties of these tetracyclic oxazoles. mdpi.com In chloroform, these compounds display absorption maxima (λabs) in the ultraviolet-visible spectrum. mdpi.com Their fluorescence spectra are particularly noteworthy, often showing two distinct emission bands. mdpi.comresearchgate.net

The electronic nature of substituents on the N-aryl ring provides a mechanism for tuning the emission properties. For instance, an increase in the electron-donating ability of substituents on the N-phenyl ring has been observed to cause a redshift in the fluorescence emission maximum (λem). mdpi.com The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, for these tetracyclic oxazoles has been reported in the range of 14–27%. mdpi.com This ability to tune the absorption and emission characteristics is critical for designing molecules for specific applications, such as matching the emission to the sensitivity range of a detector or creating fluorophores for multiplex imaging.

Below is a data table summarizing the photophysical properties of several N-arylanthra[2,3-d]oxazol-2-amine derivatives in chloroform.

CompoundSubstituent (R)Absorption λabs (nm)Fluorescence λem (nm)Quantum Yield (ΦF) (%)
9 H321, 381, 402410, 43214
10 4-Me322, 381, 402410, 43216
11 4-OMe322, 381, 402410, 43214
12 4-CF3320, 381, 402409, 43127

Data sourced from a study on N-arylanthra[2,3-d]oxazol-2-amines. mdpi.com

Upon absorption of a photon, the molecule is promoted to an electronically excited state. The subsequent relaxation processes determine its photophysical fate. The typical pathway involves excitation to a high-energy singlet state, followed by rapid, sub-picosecond internal conversion to the lowest singlet excited state (S1), also known as the Franck-Condon state. mdpi.com From the S1 state, the molecule can relax via several competing channels:

Fluorescence: Radiative decay back to the ground state (S0), emitting a photon.

Non-radiative Decay: Energy dissipation as heat through internal conversion and vibrational relaxation. This can be facilitated by structural reorganization and the coupling of vibrational modes within the molecule. rsc.org

Intersystem Crossing (ISC): A spin-forbidden transition to a long-lived triplet excited state (T1). nih.gov

For N-anthryl substituted molecules, the excited state can undergo significant conformational changes. nih.gov Studies on related systems suggest a dynamic equilibrium between a locally excited, twisted conformation and a more planar, relaxed conformer, which can influence the emission properties. nih.gov Furthermore, intramolecular charge transfer (ICT) is a common process in donor-acceptor type molecules, where photoexcitation leads to a spatial redistribution of electron density. nih.gov The anthramine moiety can act as an electron donor, and the oxazoline group can influence the electronic landscape, making ICT a plausible de-excitation pathway that could be sensitive to solvent polarity. researchgate.net

Exploration as Components in Organic Electronic and Photonic Devices (e.g., OLEDs, OFETs)

Anthracene and its derivatives are canonical materials in the field of organic electronics, particularly for their use in Organic Light-Emitting Diodes (OLEDs). mdpi.com Their high fluorescence quantum yields and thermal stability make them suitable candidates for emitter or host materials in the emissive layer of OLED devices. mdpi.com Given the strong fluorescence reported for N-(2-oxazolin-2-yl)-1-anthramine derivatives, it is plausible that these compounds could be explored for similar roles. mdpi.com The presence of the oxazoline group may also be leveraged to improve processability and tune the morphological properties of thin films, which are critical for device performance.

Development of Sensors and Probes Utilizing N-(2-oxazolin-2-yl)-1-Anthramine Moieties

Fluorescent chemosensors operate by transducing a molecular recognition event into a measurable change in their optical properties. The N-(2-oxazolin-2-yl)-1-anthramine scaffold is well-suited for this purpose. The anthracene core serves as the fluorescent reporter, while the oxazoline ring, with its nitrogen and oxygen heteroatoms, can act as a binding or recognition site for analytes such as metal ions or protons.

Studies on structurally similar anthracene-imidazole derivatives have shown that interaction with analytes like protons (from an acid) or fluoride (B91410) anions can cause substantial changes in absorption and fluorescence spectra. nih.gov For example, the deprotonation of an N-H group on an imidazole (B134444) ring by a fluoride anion can lead to enhanced π-electron delocalization, resulting in the appearance of a new long-wavelength absorption band and a modified fluorescence response. nih.gov A similar mechanism could be envisioned for the N-(2-oxazolin-2-yl)-1-anthramine moiety, where analyte binding alters the intramolecular charge transfer characteristics or electronic structure, leading to fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.gov This sensitivity makes such compounds promising candidates for the development of highly selective chemical sensors. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov The structure of N-(2-oxazolin-2-yl)-1-anthramine contains key features that could drive self-assembly processes. The large, flat aromatic surface of the anthracene core is predisposed to engage in π-π stacking interactions, which are a primary driving force for the assembly of many polycyclic aromatic hydrocarbons. nih.gov

Simultaneously, the oxazoline ring provides sites for more specific interactions. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, enabling the formation of defined, directional intermolecular connections. nih.gov They can also serve as coordination sites for metal ions, opening the possibility for coordination-driven self-assembly into discrete metallo-supramolecules or extended metal-organic frameworks. nih.govresearchgate.net The interplay of these varied non-covalent forces—π-π stacking, hydrogen bonding, and coordination—could potentially guide the self-assembly of N-(2-oxazolin-2-yl)-1-anthramine into functional nanomaterials like nanotubes, supercoils, or layered structures with ordered molecular packing. rsc.orgresearchgate.net

Future Directions and Interdisciplinary Research Opportunities for N 2 Oxazolin 2 Yl 1 Anthramine

Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of N-(2-oxazolin-2-yl)-1-anthramine. Future research in this area could focus on several key aspects:

Catalyst-Driven Approaches: While traditional methods for the synthesis of similar N-aryl-2-aminooxazolines exist, future efforts could explore novel catalytic systems to improve efficiency, reduce reaction times, and enhance substrate scope. The use of catalysts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O has shown promise in the synthesis of other nitrogenous compounds by increasing efficiency and reducing process time orientjchem.org. Investigating the applicability of these and other transition metal catalysts could lead to more economical and scalable syntheses.

Flow Chemistry: The rapid synthesis of oxazolines has been demonstrated under flow conditions, offering advantages in terms of safety, scalability, and product purity. Applying flow chemistry to the synthesis of N-(2-oxazolin-2-yl)-1-anthramine could streamline its production and enable high-throughput screening of reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates. Exploring microwave-assisted protocols for the key bond-forming steps in the synthesis of N-(2-oxazolin-2-yl)-1-anthramine could lead to significantly reduced reaction times and improved yields.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesKey Research Focus
Novel Catalysis Higher yields, milder reaction conditions, broader substrate scope.Screening of various transition metal and organocatalysts.
Flow Chemistry Improved safety, scalability, and process control.Optimization of reactor design and reaction parameters.
Microwave-Assisted Synthesis Rapid reaction times, potential for improved yields.Development of efficient microwave-transparent reaction media.

Expanding the Scope of Catalytic Applications

The oxazoline (B21484) ring is a well-established and highly effective coordinating ligand in asymmetric catalysis wikipedia.orgacs.orgnih.govbldpharm.com. The presence of this moiety in N-(2-oxazolin-2-yl)-1-anthramine suggests significant potential for its use as a ligand in a variety of catalytic transformations.

Asymmetric Catalysis: Chiral derivatives of N-(2-oxazolin-2-yl)-1-anthramine could be synthesized from readily available chiral amino alcohols. These ligands could then be complexed with various transition metals (e.g., palladium, iridium, rhodium, iron) to catalyze a wide range of enantioselective reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions rsc.org. The bulky anthracene (B1667546) backbone could impart unique steric and electronic properties to the catalytic pocket, potentially leading to novel reactivity and selectivity.

Photoredox Catalysis: The anthracene core is a well-known photosensitizer. This opens up the exciting possibility of using N-(2-oxazolin-2-yl)-1-anthramine and its metal complexes as photoredox catalysts. The combination of the photoactive anthracene unit and the coordinating oxazoline group within a single molecule could lead to novel catalytic cycles for challenging organic transformations.

Future research could explore the catalytic activity of metal complexes of N-(2-oxazolin-2-yl)-1-anthramine in reactions such as:

Catalytic ApplicationMetal CenterPotential Reaction
Asymmetric Hydrogenation Rhodium, IridiumEnantioselective reduction of prochiral olefins and ketones.
Asymmetric Hydrosilylation Iron, RhodiumEnantioselective synthesis of chiral alcohols and silicon compounds.
Heck and Suzuki Couplings PalladiumAsymmetric carbon-carbon bond formation.
Photoredox Catalysis Ruthenium, IridiumLight-driven organic transformations.

Advanced Materials Development

Anthracene derivatives are renowned for their interesting photophysical and photochemical properties, making them valuable components in various organic materials beilstein-journals.org. The incorporation of the N-(2-oxazolin-2-yl) substituent could further modulate these properties, leading to the development of novel advanced materials.

Organic Light-Emitting Diodes (OLEDs): Anthracene-based compounds are widely used as blue light emitters in OLEDs. The electronic properties of N-(2-oxazolin-2-yl)-1-anthramine could be fine-tuned by modifying the substituents on either the anthracene or oxazoline rings to optimize its performance as an emitter or host material in OLED devices beilstein-journals.org. The introduction of side chains could also influence the material's liquid crystal properties, which are beneficial for device processability and charge transport rsc.org.

Organic Field-Effect Transistors (OFETs): The extended π-system of the anthracene core provides a basis for charge transport, a key requirement for organic semiconductors in OFETs beilstein-journals.org. The N-(2-oxazolin-2-yl) group could influence the molecular packing in the solid state, which is crucial for efficient charge mobility.

Fluorescent Chemosensors: The inherent fluorescence of the anthracene moiety can be sensitive to the local environment. It is conceivable that N-(2-oxazolin-2-yl)-1-anthramine could be developed into a fluorescent sensor for detecting specific analytes, such as metal ions or small molecules, through coordination with the oxazoline nitrogen and subsequent changes in the fluorescence output .

Material ApplicationKey PropertyPotential Advantage of N-(2-oxazolin-2-yl)-1-anthramine
OLEDs ElectroluminescenceTunable emission color and improved charge injection/transport.
OFETs Charge MobilityEnhanced solid-state packing and charge carrier mobility.
Chemosensors FluorescenceSelective analyte binding leading to a measurable fluorescence response.

Integration with Green Chemistry Principles

Modern chemical synthesis increasingly emphasizes the adoption of environmentally benign practices. Future research on N-(2-oxazolin-2-yl)-1-anthramine should prioritize the integration of green chemistry principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product, minimizing waste. This can be achieved through the use of addition and cycloaddition reactions.

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives such as water, bio-based solvents (e.g., glycerol, ethyl lactate), or supercritical fluids is a key goal of green chemistry researchgate.netmdpi.com. Research into the synthesis of N-(2-oxazolin-2-yl)-1-anthramine in these green solvents would be a significant advancement.

Electrosynthesis: Electrochemical methods offer a green alternative to traditional chemical redox reagents for the synthesis of nitrogen- and sulfur-containing heterocycles rsc.org. Exploring the electrosynthesis of N-(2-oxazolin-2-yl)-1-anthramine could provide a milder and more sustainable route to this compound.

Green Chemistry PrincipleApplication to N-(2-oxazolin-2-yl)-1-anthramine Synthesis
Atom Economy Development of catalytic addition reactions to form the oxazoline ring.
Greener Solvents Exploration of water or bio-derived solvents as reaction media.
Alternative Energy Sources Utilization of microwave or electrochemical energy to drive reactions.

Exploration of Unexplored Reactivity Pathways

The unique combination of an electron-rich aromatic system and a heterocyclic ring in N-(2-oxazolin-2-yl)-1-anthramine suggests a rich and largely unexplored reactivity profile.

Post-Synthetic Modification: The anthracene core and the oxazoline ring both offer sites for further functionalization. For example, electrophilic aromatic substitution on the anthracene ring could introduce additional functional groups, while reactions at the C5 position of the oxazoline ring, which is known to be reactive in other 2-amino-1,3-azoles, could be explored nih.gov. This would allow for the creation of a library of derivatives with diverse properties.

Cycloaddition Reactions: The anthracene moiety is known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) across the 9 and 10 positions. Investigating the influence of the N-(2-oxazolin-2-yl) substituent on the rate and selectivity of these reactions could lead to the synthesis of novel, complex polycyclic structures.

Reactions with Electrophiles and Nucleophiles: A systematic study of the reactivity of N-(2-oxazolin-2-yl)-1-anthramine with a range of electrophiles and nucleophiles would provide fundamental insights into its chemical behavior. For instance, the regioselectivity of acylation and alkylation reactions could be investigated, which is a topic of interest in related 2-amino-2-thiazoline (B132724) systems researchgate.net.

Reactivity PathwayPotential Outcome
Electrophilic Aromatic Substitution Functionalization of the anthracene core to tune electronic properties.
Diels-Alder Cycloaddition Synthesis of complex, three-dimensional molecular architectures.
Ring-Opening Reactions Transformation of the oxazoline ring to access other heterocyclic systems.

Q & A

What are the recommended synthetic routes for 1-Anthramine, N-(2-oxazolin-2-yl)-, and how can reaction conditions be optimized to improve yield?

The synthesis of oxazoline-containing compounds typically involves cyclization reactions or nucleophilic substitutions. For anthramine derivatives, coupling the oxazoline moiety to the anthracene core may require palladium-catalyzed cross-coupling or acid-mediated condensation. Optimization can employ factorial design to test variables like temperature, catalyst loading, and solvent polarity . For example, a 2³ factorial design could evaluate interactions between reaction time (8–24 hours), temperature (80–120°C), and molar ratios (1:1–1:3). Yield data should be analyzed using ANOVA to identify statistically significant factors.

How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

Contradictions between spectroscopic and crystallographic data often arise from dynamic molecular behavior (e.g., tautomerism) or solvent effects. To resolve this:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare computational models (DFT or MD simulations) with experimental data to validate structural hypotheses .
  • Use complementary techniques like IR spectroscopy to confirm functional groups and mass spectrometry for molecular weight verification. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with established standards .

What computational methods are suitable for predicting the photophysical properties of 1-Anthramine, N-(2-oxazolin-2-yl)-?

Time-dependent density functional theory (TD-DFT) is widely used to predict UV-Vis absorption and emission spectra. Key steps include:

Geometry optimization using B3LYP/6-31G(d).

Solvent effects modeled via the polarizable continuum model (PCM).

Comparison of computed excitation energies with experimental data.
For oxazoline derivatives, electron-donating/withdrawing effects of substituents on the anthracene core should be analyzed using frontier molecular orbital (FMO) theory .

How can researchers design experiments to evaluate the compound’s potential in catalytic applications?

Advanced studies might focus on its role as a ligand in transition-metal catalysis. A quasi-experimental design could compare catalytic efficiency (e.g., turnover frequency) across metal centers (Pd, Cu, Ni) and substrates. Control variables include ligand-to-metal ratios and reaction atmosphere (e.g., inert vs. aerobic). Kinetic studies (e.g., Eyring plots) and mechanistic probes (e.g., radical traps) help elucidate reaction pathways .

What strategies mitigate batch-to-batch variability in synthesizing this compound?

Variability often stems from impurities in starting materials or inconsistent purification. Mitigation strategies include:

  • Quality-by-Design (QbD) principles : Define critical quality attributes (CQAs) like purity (>98%) and establish process parameters via risk assessment (e.g., Ishikawa diagrams).
  • Chromatographic standardization : Use HPLC with a reference standard (e.g., NIST-certified materials) to validate purity .
  • Reproducibility protocols : Document stepwise procedures with tolerances (e.g., ±5°C for temperature-sensitive steps).

How can AI-driven tools enhance the study of structure-activity relationships (SAR) for this compound?

Machine learning models trained on anthracene/oxazoline analogs can predict bioactivity or physicochemical properties. Steps include:

Curate a dataset of structurally similar compounds with associated SAR data.

Train a neural network using descriptors like logP, H-bond donors, and topological polar surface area.

Validate predictions via in vitro assays (e.g., enzyme inhibition). Tools like COMSOL Multiphysics enable multiparameter optimization of synthetic routes .

What are the ethical considerations in reporting conflicting data on this compound’s stability?

Transparency is critical. Disclose all experimental conditions (e.g., humidity, light exposure) and analytical methods. If stability data conflicts:

  • Replicate experiments in triplicate under controlled conditions.
  • Discuss limitations in the discussion section (e.g., "degradation observed under UV light but not ambient conditions").
  • Adhere to ethical guidelines for data integrity, as emphasized in academic training frameworks .

How can researchers integrate heterogeneous catalysis data with computational models for mechanistic insights?

Combine experimental kinetics (e.g., rate constants) with DFT calculations to map reaction coordinates. For example:

  • Identify transition states for key steps (e.g., oxidative addition in cross-coupling).
  • Compare computed activation energies with Arrhenius-derived values.
  • Use software like Gaussian or ORCA for simulations, validated against crystallographic data .

What methodologies validate the environmental impact of synthesizing this compound?

Apply green chemistry metrics:

  • Calculate E-factor (waste per product unit) and atom economy .
  • Screen solvents via CHEM21 solvent selection guide to minimize toxicity.
  • Use life-cycle assessment (LCA) tools to quantify energy use and emissions. Alternative routes (e.g., microwave-assisted synthesis) may reduce environmental footprint .

How should researchers approach patenting novel derivatives of this compound while ensuring academic rigor?

Collaborate with technology transfer offices to conduct prior-art searches (e.g., USPTO, Espacenet). Structure patent claims around:

  • Novel functionalization (e.g., substituents at the 9-position of anthracene).
  • Unique applications (e.g., fluorescence sensors).
  • Publish foundational data in peer-reviewed journals first to establish novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.